6-Anilino-11-hydroxytetracene-5,12-dione
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Overview
Description
6-Anilino-11-hydroxytetracene-5,12-dione is a chemical compound known for its unique structure and properties It belongs to the class of tetracene derivatives, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-11-hydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the reaction of 6,11-dihydroxy-5,12-tetracenedione with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Anilino-11-hydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications .
Scientific Research Applications
6-Anilino-11-hydroxytetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Mechanism of Action
The mechanism of action of 6-Anilino-11-hydroxytetracene-5,12-dione involves its interaction with cellular components at the molecular level. It has been shown to interact with DNA, primarily binding to the minor groove, which can affect DNA replication and transcription processes. This interaction is believed to be a key factor in its anticancer activity, as it can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydroxy-5,12-tetracenedione
- 6,13-Pentacenequinone
- 5,6,11,12-Tetrachlorotetracene
Uniqueness
6-Anilino-11-hydroxytetracene-5,12-dione stands out due to its unique anilino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-anilino-11-hydroxytetracene-5,12-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO3/c26-22-17-12-6-7-13-18(17)24(28)20-19(22)21(25-14-8-2-1-3-9-14)15-10-4-5-11-16(15)23(20)27/h1-13,25,27H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQJDRDHTNJJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C4=CC=CC=C42)O)C(=O)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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